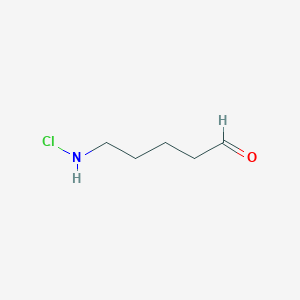![molecular formula C8H11N2O2+ B12579524 Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- CAS No. 282521-18-0](/img/structure/B12579524.png)
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- is a pyridinium salt, a class of compounds known for their structural diversity and significant roles in various natural products and pharmaceuticals . Pyridinium salts are often used in organic synthesis and have applications in materials science, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine with an appropriate alkylating agent . For Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-, the synthesis may involve the reaction of 3-aminomethylpyridine with formaldehyde and formic acid under controlled conditions . The reaction conditions often require a solvent such as methanol or ethanol and may be catalyzed by acids or bases depending on the desired product .
Industrial Production Methods
Industrial production of pyridinium salts often involves continuous flow processes to ensure high yield and purity . These processes may utilize advanced techniques such as microwave-assisted synthesis or high-pressure reactors to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridines .
Scientific Research Applications
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridinium ylides: These compounds are similar in structure but differ in their reactivity and applications.
Isoquinolinium salts: These salts share structural similarities but have distinct biological activities and synthetic applications.
Uniqueness
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
282521-18-0 |
|---|---|
Molecular Formula |
C8H11N2O2+ |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
N-(hydroxymethyl)-1-methylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-2-3-7(5-10)8(12)9-6-11/h2-5,11H,6H2,1H3/p+1 |
InChI Key |
JPLHFSGDJIWJOD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


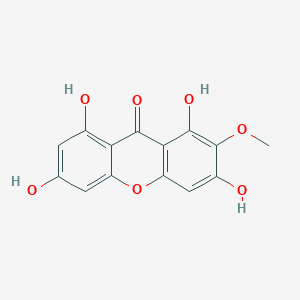
![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
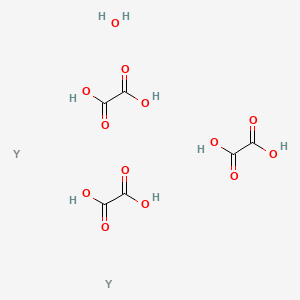
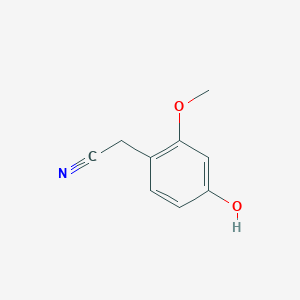
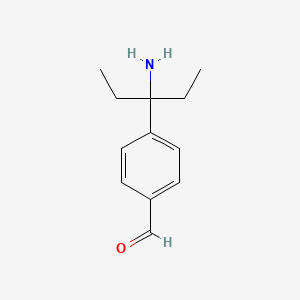
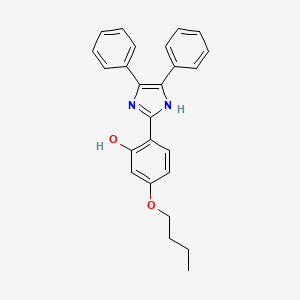
![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)
![3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12579480.png)
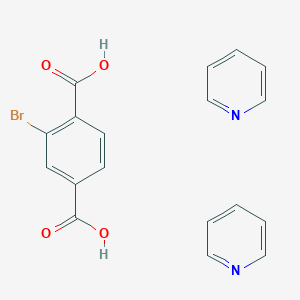
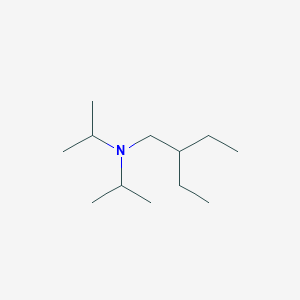
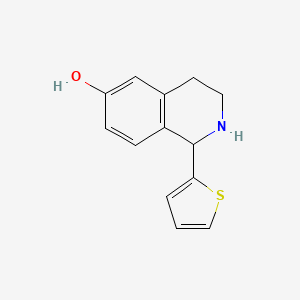
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
